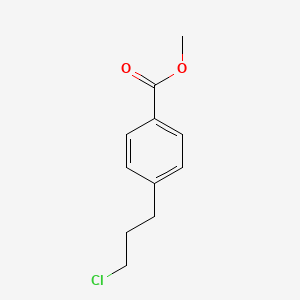
Ethyl 5-isopropylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isopropylnicotinate is an organic compound belonging to the ester family It is derived from nicotinic acid (vitamin B3) and isopropyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-isopropylnicotinate can be synthesized through esterification, a common method for preparing esters. The reaction involves the condensation of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reactants and optimized reaction conditions to achieve large-scale production. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 5-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a vasodilator.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating properties.
Mécanisme D'action
The mechanism of action of ethyl 5-isopropylnicotinate involves its ability to penetrate the skin and exert local effects. It acts as a vasodilator, increasing blood flow to the applied area. This effect is mediated through the activation of specific molecular targets and pathways, including the release of nitric oxide and the activation of endothelial nitric oxide synthase.
Comparaison Avec Des Composés Similaires
Ethyl 5-isopropylnicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group enhances its skin penetration ability, making it particularly useful in topical formulations.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and diverse applications make it an important subject of study in both academic and industrial research.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 5-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-5-9(8(2)3)6-12-7-10/h5-8H,4H2,1-3H3 |
Clé InChI |
KDTIBNCTBUNNDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)





![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)





